An In-depth Technical Guide to MRTX849 (Adagrasib): Chemical Structure, Properties, and Therapeutic Action
An In-depth Technical Guide to MRTX849 (Adagrasib): Chemical Structure, Properties, and Therapeutic Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MRTX849, also known as Adagrasib, a potent and selective covalent inhibitor of the KRAS G12C mutation. This document details its chemical structure, physicochemical properties, mechanism of action, and key experimental data, offering valuable insights for professionals in the field of oncology and drug development.
Chemical Structure and Physicochemical Properties
Adagrasib (MRTX849) is an orally bioavailable small molecule designed to irreversibly bind to the mutant KRAS G12C protein.[1][2][3] Its chemical and physical properties are summarized below.
| Property | Value |
| IUPAC Name | 2-((S)-4-(7-(8-chloronaphthalen-1-yl)-2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-1-(2-fluoroacryloyl)piperazin-2-yl)acetonitrile[4] |
| Chemical Formula | C₃₂H₃₅ClFN₇O₂[1][4] |
| Molecular Weight | 604.13 g/mol [4] |
| CAS Number | 2326521-71-3[4][5] |
| Appearance | Solid Powder |
| Solubility | DMSO: 242 mg/mL (400.58 mM)[5] |
Mechanism of Action
The KRAS protein is a key molecular switch in cellular signaling, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate pathways involved in cell proliferation, differentiation, and survival.[6] The G12C mutation, a substitution of glycine to cysteine at codon 12, results in a constitutively active KRAS protein, driving uncontrolled cell growth and tumor development.[6][7]
Adagrasib is a covalent inhibitor that selectively and irreversibly binds to the cysteine residue of the KRAS G12C mutant.[1][6] This covalent bond locks the KRAS G12C protein in its inactive, GDP-bound state.[2][6][7] By trapping the protein in this conformation, Adagrasib effectively blocks downstream signaling through critical pathways, primarily the MAPK/ERK and PI3K/AKT pathways, leading to the inhibition of tumor cell growth and induction of apoptosis.[6][7]
Pharmacological Properties
Adagrasib has been optimized for favorable pharmacokinetic properties, including a long half-life, high oral bioavailability, and extensive tissue distribution, which allows for sustained inhibition of the KRAS G12C protein.[6][8][9]
Pharmacokinetics
The pharmacokinetic profile of Adagrasib has been evaluated in preclinical and clinical studies.
| Parameter | Value | Species |
| Half-life (t₁/₂) | ~24 hours[8][9] | Human |
| Time to Max Concentration (Tₘₐₓ) | ~6 hours[2] | Human |
| Apparent Volume of Distribution (Vd) | 942 L[2] | Human |
| Plasma Protein Binding | 98%[2] | Human (in vitro) |
| Metabolism | Primarily by CYP3A4[2][7] | Human |
| Elimination | Feces and urine[2] | Human |
In Vitro and In Vivo Efficacy
Adagrasib has demonstrated potent and selective activity against KRAS G12C-mutant cancer cell lines and in xenograft models.
| Assay Type | Cell Line/Model | IC₅₀ / Effect |
| 2D Cell Viability | Panel of 17 KRAS G12C-mutant cancer cell lines | 10 - 973 nM[10][11] |
| 3D Spheroid Cell Growth | Panel of 17 KRAS G12C-mutant cancer cell lines | 0.2 - 1042 nM[10][11] |
| Cellular Phospho-ERK Inhibition | NCI-H358 (Human Lung Cancer) | ~5 nM[8] |
| In Vivo Tumor Growth | KRAS G12C-positive xenograft models | Pronounced tumor regression in 17 of 26 models (65%)[10][12] |
Clinical Efficacy and Safety
The clinical activity of Adagrasib has been investigated in the KRYSTAL-1 Phase 1/2 clinical trial in patients with advanced solid tumors harboring the KRAS G12C mutation.[13][14]
Clinical Trial Data (KRYSTAL-1)
| Indication | Cohort | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Non-Small Cell Lung Cancer (NSCLC) | Phase 1/1b & 2 | 45%[15] | 96%[15] | 6.9 months[7] | 14.1 months[7] |
| Colorectal Cancer (CRC) | Phase 1/1b | 1 of 2 patients with confirmed partial response[8] | - | - | - |
| Other Solid Tumors (PDAC, BTC, etc.) | Phase 2 | 35.1% | 86.0% | 7.4 months[16] | 14.0 months[16] |
Safety and Tolerability
In the KRYSTAL-1 study, Adagrasib was generally well-tolerated. The most common treatment-related adverse events (TRAEs) were primarily gastrointestinal.
-
Common TRAEs (any grade): Nausea, diarrhea, vomiting, and fatigue.[17]
-
Most Common Grade 3-4 TRAE: Fatigue.[17]
Dose modifications, including reductions and interruptions, were implemented to manage adverse effects.[7]
Experimental Protocols
The following sections outline the general methodologies used to evaluate the efficacy and properties of MRTX849.
In Vitro Cell Viability Assays
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of MRTX849 in cancer cell lines with and without the KRAS G12C mutation.
Methodology:
-
Cell Culture: KRAS G12C-mutant and wild-type cancer cell lines are cultured under standard conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of MRTX849 for a specified duration (e.g., 3 days for 2D assays, 12 days for 3D spheroid assays).[11]
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The results are normalized to vehicle-treated controls, and IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic curve.
In Vivo Xenograft Studies
Objective: To assess the anti-tumor activity of MRTX849 in a living organism.
Methodology:
-
Model System: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Human cancer cell lines with the KRAS G12C mutation (e.g., NCI-H358) are subcutaneously injected into the flanks of the mice.[10]
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment and vehicle control groups. MRTX849 is administered orally at various doses (e.g., 10, 30, 100 mg/kg) daily.[10]
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. Body weight is also monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors and plasma may be collected to assess KRAS G12C modification and downstream pathway inhibition via methods like Western blot or mass spectrometry.[10]
Clinical Trial Protocol (KRYSTAL-1)
Objective: To evaluate the safety, tolerability, pharmacokinetics, and clinical activity of MRTX849 in patients with advanced solid tumors harboring a KRAS G12C mutation.[14]
Study Design: A Phase 1/2, multicohort, open-label study.
-
Phase 1 (Dose Escalation): Patients received escalating doses of MRTX849 (e.g., 150 mg QD up to 600 mg BID) to determine the recommended Phase 2 dose (RP2D).[3][8]
-
Phase 2 (Dose Expansion): Patients were enrolled in specific cohorts based on tumor type and treated at the RP2D (600 mg twice daily) to further evaluate efficacy and safety.[7]
Key Assessments:
-
Safety: Monitored through adverse event reporting, physical examinations, and laboratory tests.
-
Efficacy: Tumor responses were assessed using Response Evaluation Criteria in Solid Tumors (RECIST).
-
Pharmacokinetics: Plasma samples were collected to determine drug concentrations over time.
Conclusion
MRTX849 (Adagrasib) represents a significant advancement in targeted therapy for KRAS G12C-mutated cancers.[6] Its optimized chemical structure allows for potent, selective, and irreversible inhibition of the mutant KRAS protein, leading to durable clinical responses in patients with non-small cell lung cancer and other solid tumors.[7][15] Ongoing research and clinical trials continue to explore its full therapeutic potential, both as a monotherapy and in combination with other anti-cancer agents.
References
- 1. Adagrasib | C32H35ClFN7O2 | CID 138611145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Adagrasib | MRTX849 | KRAS G12C covalent inhibitor | TargetMol [targetmol.com]
- 6. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. ascopubs.org [ascopubs.org]
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- 11. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 12. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacr.org [aacr.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Mirati Therapeutics Reports Investigational Adagrasib (MRTX849) Preliminary Data Demonstrating Tolerability and Durable Anti-Tumor Activity as well as Initial MRTX1133 Preclinical Data - BioSpace [biospace.com]
- 16. ascopubs.org [ascopubs.org]
- 17. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
